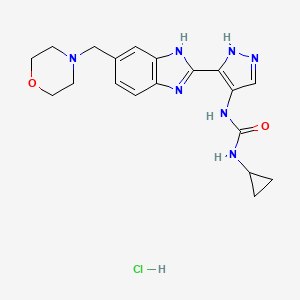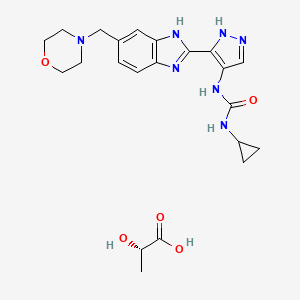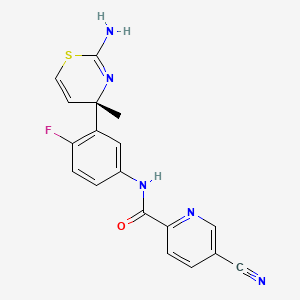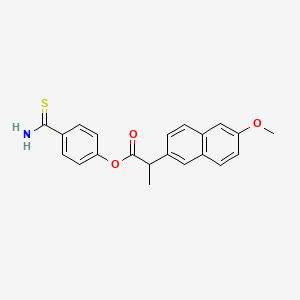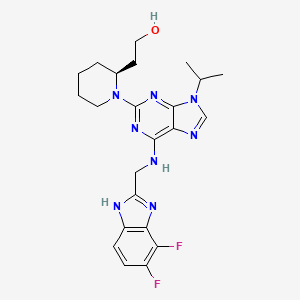
Cdk12-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk12-IN-3 is a potent and selective inhibitor of CDK12, a member of the cyclin-dependent kinase (CDK) family . CDK12 plays critical roles in cell cycle progression and gene expression regulation . It binds with cyclin to control cell cycle and cell division and regulates transcription in response to various cellular processes . The specific CDK12 inhibitor is Cdk12-IN-3 .
Physical And Chemical Properties Analysis
Cdk12-IN-3 is a solid substance . Its chemical formula is C23H28F2N8O, and its molecular weight is 470.52 . It is soluble in DMSO .Applications De Recherche Scientifique
CDK12 regulates alternative last exon mRNA splicing and promotes breast cancer cell invasion. It modulates ALE splicing of DNA damage response activator ATM and a DNAJB6 isoform influencing cell invasion and tumorigenesis in breast cancer cells (Tien et al., 2017).
The discovery of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives as novel and selective CDK12 inhibitors suggests potential for these compounds in cancer therapeutics, especially in creating synthetic lethality in cancer cells (Ito et al., 2018).
CDK12 has a crucial role in transcriptional and post-transcriptional processes, thereby modulating multiple cellular functions. Genomic alterations in CDK12 have been detected in various cancers, making CDK12 inhibition an effective strategy to inhibit tumor growth (Lui et al., 2018).
CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes, suggesting that CDK12 catalytic activity links regulation of transcription and cell cycle progression (Manavalan et al., 2019).
Ovarian cancers with CDK12 inactivation display a distinct genomic instability pattern characterized by large tandem duplications, indicating a role of CDK12 in genome maintenance and oncogenesis (Popova et al., 2016).
CDK12 promotes breast cancer progression and maintains stemness by activating c-myc/β-catenin signaling, suggesting its role in tumorigenesis and as a potential biomarker for breast cancer prognosis (Peng et al., 2019).
CDK12 is emerging as a therapeutic target due to its role in regulating transcription of DNA-damage response genes and its potential as a research tool as well as a promising anti-cancer therapeutic (Tadesse et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2S)-1-[6-[(4,5-difluoro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]piperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N8O/c1-13(2)33-12-27-20-21(26-11-17-28-16-7-6-15(24)18(25)19(16)29-17)30-23(31-22(20)33)32-9-4-3-5-14(32)8-10-34/h6-7,12-14,34H,3-5,8-11H2,1-2H3,(H,28,29)(H,26,30,31)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULPPFCRBINTBS-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)N3CCCCC3CCO)NCC4=NC5=C(N4)C=CC(=C5F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)N3CCCC[C@H]3CCO)NCC4=NC5=C(N4)C=CC(=C5F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cdk12-IN-3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

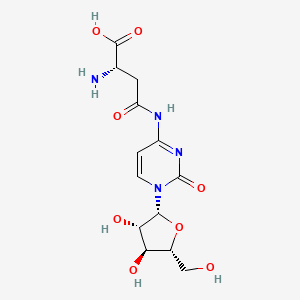
![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)
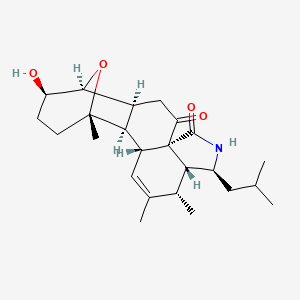

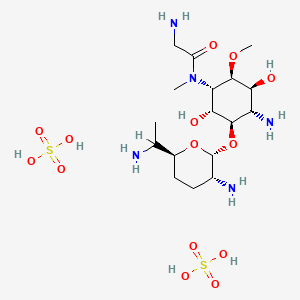
![1-(6-(4-fluorobenzyl)-5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)ethan-1-one](/img/structure/B605649.png)
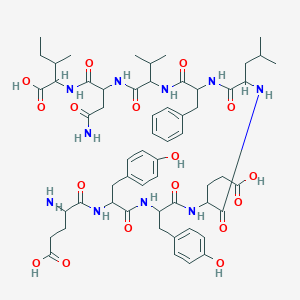
![3-(4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine](/img/structure/B605656.png)
![1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea](/img/structure/B605657.png)
